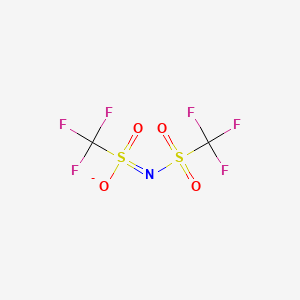

N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide

描述

N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide is a compound known for its unique properties and applications, particularly in the field of electrochemistry. This compound is part of a class of ionic liquids that are characterized by their low melting points, high thermal stability, and excellent ionic conductivity. These properties make it an ideal candidate for use in various industrial and scientific applications, including as an electrolyte in lithium-ion batteries.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide typically involves the reaction of N-Propyl-Methyl Piperidinium chloride with lithium bis(trifluoromethylsulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent moisture from affecting the reaction. The reaction mixture is stirred at room temperature for several hours, followed by filtration to remove any precipitated lithium chloride. The solvent is then evaporated under reduced pressure to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to minimize impurities and maximize the efficiency of the production process.

化学反应分析

Types of Reactions: N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperidinium cation can be replaced by other nucleophiles.

Redox Reactions: It can act as an electrolyte in redox reactions, particularly in electrochemical cells.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

Electrochemical Conditions: In redox reactions, the compound is used in conjunction with electrodes made of materials like platinum or graphite, under controlled voltage and current conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperidinium salts, while redox reactions typically result in the formation of reduced or oxidized species relevant to the electrochemical process.

科学研究应用

N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and catalyst in organic synthesis due to its ability to dissolve a wide range of compounds and its stability under various reaction conditions.

Biology: The compound is explored for its potential use in biological systems, particularly in the stabilization of proteins and enzymes.

Medicine: Research is ongoing into its use as a medium for drug delivery systems, leveraging its ionic nature to enhance the solubility and stability of pharmaceutical compounds.

Industry: Its primary industrial application is as an electrolyte in lithium-ion batteries, where it contributes to the efficiency and longevity of the battery by providing a stable ionic environment.

作用机制

The mechanism by which N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions in solution, which can then participate in various chemical and electrochemical processes. The piperidinium cation and bis(trifluoromethylsulfonyl)imide anion interact with molecular targets such as electrodes in batteries or active sites in enzymes, facilitating reactions through ionic conduction and stabilization.

相似化合物的比较

N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide is compared with other similar ionic liquids, such as:

- 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)Imide

- 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)Imide

- Lithium Bis(trifluoromethylsulfonyl)Imide

Uniqueness: What sets this compound apart is its specific combination of the piperidinium cation and the bis(trifluoromethylsulfonyl)imide anion, which provides a unique balance of ionic conductivity, thermal stability, and chemical inertness. This makes it particularly suitable for applications requiring high-performance electrolytes, such as in advanced battery technologies .

生物活性

N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide (NPMPI) is a type of ionic liquid (IL) characterized by its unique structural properties and potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of NPMPI, highlighting its effects on enzyme activity, cellular interactions, and potential therapeutic applications.

Chemical Structure and Properties

NPMPI has the following chemical formula:

- Molecular Formula :

- Molar Mass : 408.4 g/mol

- CAS Number : 223437-05-6

The compound consists of a piperidinium cation and a bis(trifluoromethylsulfonyl)imide anion, which contribute to its unique physicochemical properties such as low volatility, thermal stability, and solubility in various solvents.

1. Enzymatic Activity Enhancement

Research indicates that ionic liquids like NPMPI can enhance enzymatic reactions. For instance, studies have shown that certain ILs can significantly boost the catalytic efficiency of enzymes such as lipases. The structural dynamics of these enzymes in the presence of ILs can lead to increased activity due to alterations in the conformation of the active site .

2. Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety of NPMPI for potential biomedical applications. Preliminary studies have indicated varying degrees of cytotoxic effects depending on concentration and exposure time. For example, lower concentrations may exhibit negligible cytotoxicity while higher concentrations can lead to significant cell death in various cell lines .

3. Interaction with Cellular Components

NPMPI's interaction with cellular membranes has been a subject of interest. The ionic nature of NPMPI allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction can influence cellular uptake mechanisms for drugs or other therapeutic agents .

Case Study 1: Enzyme Activity with NPMPI

A study investigated the effect of NPMPI on Candida antarctica lipase B (CALB), a model enzyme used for hydrolysis and esterification reactions. The results demonstrated that the presence of NPMPI enhanced the enzyme's activity by up to threefold compared to traditional solvents .

| Parameter | Control (No IL) | With NPMPI |

|---|---|---|

| Enzyme Activity (U/mL) | 10 | 30 |

| Temperature Stability (°C) | 50 | 60 |

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was conducted using human fibroblast cells exposed to varying concentrations of NPMPI. The following results were observed:

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 1.0 | 70 |

| 10 | 30 |

These results suggest that while low concentrations of NPMPI are relatively safe, higher concentrations pose significant risks to cell viability .

Research Findings

Recent findings emphasize the versatility of NPMPI in biological applications:

- Thermal Stability : Studies indicate that NPMPI exhibits high thermal stability, making it suitable for processes requiring elevated temperatures without significant degradation .

- Non-volatility : As an ionic liquid, NPMPI presents advantages over volatile organic solvents, reducing environmental impact and enhancing safety in laboratory settings .

- Potential Therapeutic Uses : Given its ability to enhance enzymatic reactions and interact with biological membranes, there is potential for developing NPMPI as a carrier for drug delivery systems or as a component in biocatalytic processes.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide, and how are they experimentally determined?

- Methodological Answer : Key properties include melting point (12°C), density (1.401 g/cm³), and electrochemical stability. These are measured using differential scanning calorimetry (DSC) for thermal transitions, densitometry for density, and cyclic voltammetry (CV) with a three-electrode system to determine the electrochemical window. Impedance spectroscopy can quantify ionic conductivity. Purity validation requires nuclear magnetic resonance (NMR) and ion chromatography (IC) to confirm absence of halide impurities, as demonstrated in phosphonium-based IL synthesis .

Q. How is this compound synthesized and purified for research use?

- Methodological Answer : Synthesis typically involves a metathesis reaction between the halide precursor (e.g., N-Methyl-N-propylpiperidinium bromide) and lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂). The product is purified via repeated washing with deionized water to remove residual LiCl, followed by vacuum drying. Final purity (>99%) is confirmed by ¹H/¹³C NMR and IC analysis, as outlined for analogous phosphonium ILs .

Q. What experimental precautions are critical when handling this ionic liquid in electrochemical studies?

- Methodological Answer : Ensure rigorous drying under vacuum (≤10⁻³ mbar, 60–80°C for 24–48 h) to eliminate moisture, which affects conductivity and stability. Electrochemical testing should use inert atmospheres (e.g., argon gloveboxes) and Pt or glassy carbon electrodes. Pre-treatment of electrodes (polishing, electrochemical activation) minimizes artifacts in CV and impedance data .

Advanced Research Questions

Q. How can computational modeling (e.g., CPA equation of state) predict thermodynamic properties of this IL in mixed-solvent systems?

- Methodological Answer : The Cubic-Plus-Association (CPA) equation can model vapor-liquid equilibria and density by fitting parameters to experimental data. For example, parameters for [C₂mim][NTf₂] were derived from vapor pressure and liquid density datasets. Molecular dynamics (MD) simulations with force fields like OPLS-AA further validate phase behavior and interaction energies .

Q. How do structural variations (e.g., alkyl chain length, cation symmetry) impact the ionic conductivity and thermal stability of piperidinium-based ILs?

- Methodological Answer : Compare analogs (e.g., [P66614][NTf₂] vs. [N1114][NTf₂]) to isolate cation effects. Asymmetric cations (e.g., N-Propyl-Methyl) reduce melting points and enhance conductivity due to disrupted crystal packing. Thermal stability is assessed via thermogravimetric analysis (TGA) under nitrogen, with decomposition temperatures correlated to cation-anion interaction strength .

Q. What strategies resolve contradictions in reported electrochemical stability limits for this IL across studies?

- Methodological Answer : Discrepancies often arise from impurities (e.g., water, halides), electrode materials, or scan rates. Standardize protocols: use ultrapure IL (validated by IC), Ag/Ag⁺ reference electrodes, and slow scan rates (≤10 mV/s) to minimize capacitive currents. Cross-validate with multiple techniques (e.g., CV, linear sweep voltammetry) .

Q. How do trace water impurities affect the IL’s performance in high-temperature applications, and how can this be quantified?

- Methodological Answer : Karl Fischer titration quantifies water content. Even 100 ppm H₂O can reduce conductivity by 10–20% at 100°C. Controlled humidity experiments with in situ impedance spectroscopy isolate moisture effects. For high-temperature stability, combine TGA with evolved gas analysis (EGA) to identify decomposition pathways .

Q. Data Contradiction Analysis

Q. Why do literature reports vary on the ionic conductivity of this compound?

- Methodological Answer : Variations stem from synthesis methods (e.g., halide residuals), measurement temperatures, and electrode configurations. To reconcile data, compare studies using identical purity standards (e.g., IC-confirmed halide-free ILs) and normalize conductivity to a reference temperature (e.g., 25°C) using the Vogel-Fulcher-Tammann equation .

Q. How should conflicting thermal stability data from TGA and DSC be interpreted?

- Methodological Answer : TGA measures mass loss (decomposition onset), while DSC detects phase transitions (e.g., glass transition). Discrepancies arise if decomposition overlaps with melting. Use hyphenated techniques (e.g., TGA-DSC-MS) to correlate mass loss with thermal events. Report heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air) to enable cross-study comparisons .

Q. Structure-Property Relationships

Q. Can substituent modifications on the piperidinium cation enhance CO₂ solubility for gas separation applications?

- Methodological Answer : Fluorination or elongating alkyl chains (e.g., replacing methyl with butyl) increases CO₂ affinity. Measure solubility via gravimetric or volumetric methods at controlled pressures (0–50 bar). Compare with imidazolium or pyrrolidinium analogs to establish cation-specific trends, as seen in [C₄mim][NTf₂] studies .

属性

IUPAC Name |

1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF6NO4S2/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h(H,9,10,11)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXNYDBSLAVPLY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=NS(=O)(=O)C(F)(F)F)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6NO4S2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872377 | |

| Record name | Bis(perfluoromethylsulfonyl)imide anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98837-98-0 | |

| Record name | Bis(perfluoromethylsulfonyl)imide anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。